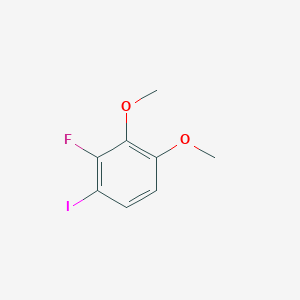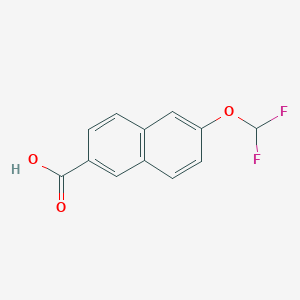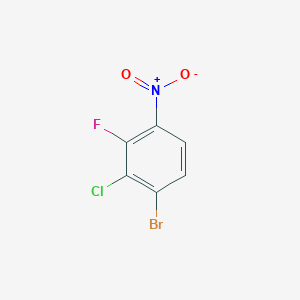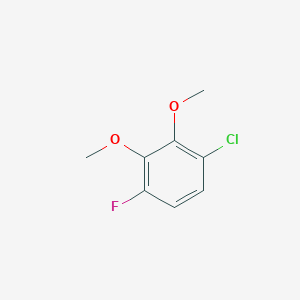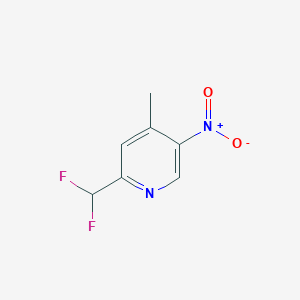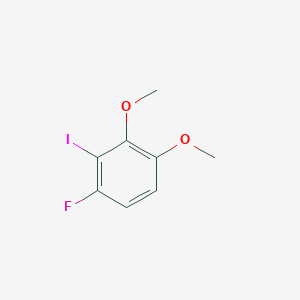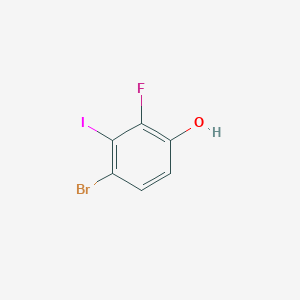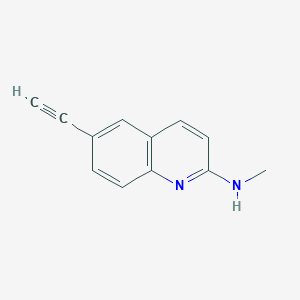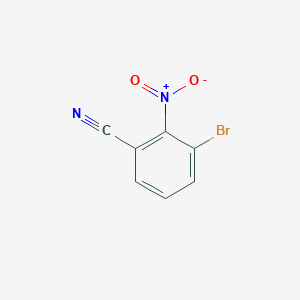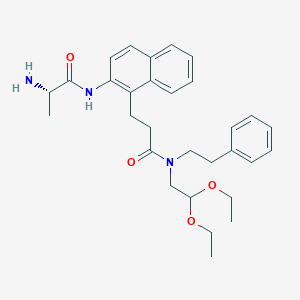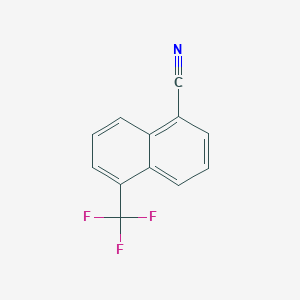
5-(Trifluoromethyl)naphthalene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethyl)naphthalene-1-carbonitrile (5-TFN-CN) is an organic compound with a unique structure and many potential applications in the field of scientific research. It is a colorless liquid with a boiling point of 58°C and an aromatic odor. 5-TFN-CN has been used in a wide range of research applications, ranging from organic synthesis to drug development.
科学的研究の応用
5-(Trifluoromethyl)naphthalene-1-carbonitrile has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. 5-(Trifluoromethyl)naphthalene-1-carbonitrile has also been used as a model compound in studies of the reactivity of trifluoromethyl-substituted aromatics.
作用機序
The mechanism of action for 5-(Trifluoromethyl)naphthalene-1-carbonitrile is not fully understood. However, it is believed that the trifluoromethyl group enhances the reactivity of the molecule, allowing it to react with other molecules. This enhanced reactivity is believed to be due to the electron-withdrawing properties of the trifluoromethyl group, which causes the molecule to be more reactive than other aromatic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Trifluoromethyl)naphthalene-1-carbonitrile are not well understood. It is believed that the compound may have some effect on the metabolism of certain drugs, as well as on the metabolism of other organic compounds. However, more research is needed to determine the exact effects of 5-(Trifluoromethyl)naphthalene-1-carbonitrile on the body.
実験室実験の利点と制限
The main advantage of using 5-(Trifluoromethyl)naphthalene-1-carbonitrile in lab experiments is its unique structure, which allows it to be used in a variety of reactions. Its low boiling point also makes it easy to handle and store. However, the compound is also highly reactive, which can make it difficult to control in certain experiments.
将来の方向性
The potential future directions for 5-(Trifluoromethyl)naphthalene-1-carbonitrile are vast, as the compound has a wide range of applications in scientific research. Possible future directions include further research into its use as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. Additionally, further research into the biochemical and physiological effects of the compound is necessary to determine its potential uses in drug development. 5-(Trifluoromethyl)naphthalene-1-carbonitrile could also be studied for its potential use as a model compound in studies of the reactivity of trifluoromethyl-substituted aromatics. Finally, 5-(Trifluoromethyl)naphthalene-1-carbonitrile could be studied for its potential use as a food additive or preservative.
合成法
5-(Trifluoromethyl)naphthalene-1-carbonitrile can be synthesized through a variety of methods, including the Friedel-Crafts acylation reaction. In this reaction, an aromatic compound is reacted with an acyl chloride in the presence of a Lewis acid, such as aluminum trichloride. The reaction yields the desired product, 5-(Trifluoromethyl)naphthalene-1-carbonitrile, along with the byproduct, hydrochloric acid. Other methods of synthesis include the reaction of naphthalene-1-carbonitrile with trifluoromethyl iodide, or the reaction of trifluoromethylbenzene with naphthalene-1-carbonitrile in the presence of a base.
特性
IUPAC Name |
5-(trifluoromethyl)naphthalene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N/c13-12(14,15)11-6-2-4-9-8(7-16)3-1-5-10(9)11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQVKGKXIGBRHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyano-5-(trifluoromethyl)naphthalene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

